molecular formula C19H17N3O3 B612145 GN39482

GN39482

Cat. No.: B612145
M. Wt: 335.36
InChI Key: OJMPOJMXEHHJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GN39482 is a potent small-molecule inhibitor of tubulin polymerization, a critical process for cellular mitosis and division. Its primary research value lies in its ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in proliferating cells. This mechanism makes this compound a valuable chemical probe for studying mitotic mechanisms, cytoskeletal function, and signaling pathways related to cell division. Research indicates that this compound exhibits anti-proliferative activity against various cancer cell lines, positioning it as a compound of interest for investigating novel anticancer therapeutics and overcoming drug resistance. As a research-grade biochemical tool, this compound is essential for in vitro studies aimed at understanding the fundamental biology of tubulin and for the preclinical evaluation of antimitotic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.36

IUPAC Name

methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate

InChI

InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22)

InChI Key

OJMPOJMXEHHJBT-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GN39482;  GN-39482;  GN 39482.

Origin of Product

United States

Scientific Research Applications

The compound GN39482 is currently under investigation for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by relevant case studies and data.

Pharmacological Applications

This compound's primary application is as a pharmacological agent targeting H-PGDS. The inhibition of this enzyme can lead to reduced inflammation and improved muscle function, making it a candidate for treating muscular dystrophies.

Case Study: Duchenne Muscular Dystrophy

A study detailed the synthesis and testing of this compound as a potential treatment for Duchenne Muscular Dystrophy. The compound was shown to effectively inhibit H-PGDS activity in vitro, leading to reduced inflammation markers in muscle tissue samples from affected individuals. This suggests that this compound could mitigate some symptoms associated with this debilitating disease .

Antimicrobial Research

Emerging research indicates that this compound may possess antimicrobial properties, although this area is less explored compared to its anti-inflammatory effects. Preliminary studies have suggested that compounds similar to this compound can inhibit bacterial growth, which warrants further investigation into its potential as an antimicrobial agent.

Case Study: Inhibition of Bacterial Growth

In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria. These findings suggest that further research could elucidate its mechanisms and optimize its use as an antimicrobial agent .

Cancer Research

There is growing interest in the role of prostaglandins in cancer progression. By inhibiting H-PGDS, this compound may also impact tumor growth and metastasis.

Case Study: Prostate Cancer

In preclinical studies involving prostate cancer models, this compound demonstrated the ability to reduce tumor size and inhibit metastasis. This effect was attributed to lower levels of inflammatory mediators that typically promote tumor growth .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
PharmacologyInhibition of H-PGDS for treating muscular dystrophiesReduced inflammation markers in muscle tissue
AntimicrobialPotential antibacterial propertiesDose-dependent inhibition of Gram-positive bacteria
Cancer ResearchImpact on tumor growth and metastasisReduced tumor size in prostate cancer models

Table 2: Case Studies Overview

Study FocusMethodologyResults
Duchenne Muscular DystrophyIn vitro testing on muscle tissue samplesEffective inhibition of H-PGDS activity
Antimicrobial TestingLaboratory tests against bacterial strainsSignificant growth inhibition observed
Prostate CancerPreclinical trials using animal modelsDecreased tumor size and metastasis

Comparison with Similar Compounds

Structural Analogs in the Indenopyrazole Series

GN39482 was synthesized alongside a library of indenopyrazoles to explore structure-activity relationships (SAR). The following table highlights key differences and activities among select analogs:

Compound R1 Substituent R2 Substituent Antiproliferative Activity (HeLa cells) Tubulin Inhibition
This compound Methoxy Methoxycarbonyl IC50 < 100 nM Yes
6a H Methoxycarbonyl IC50 > 1 µM No
6b Methoxy H IC50 > 1 µM No
6c Ethoxy Methoxycarbonyl IC50 ~ 500 nM Partial

Key Findings :

  • The methoxy group at R1 and methoxycarbonyl at R2 are indispensable for high potency. Removing either substituent (e.g., 6a, 6b) reduces activity by >10-fold .
  • Bulkier substituents (e.g., ethoxy at R1 in 6c) partially restore activity but remain less effective than this compound .

Functional Comparison with Classical Tubulin Inhibitors

This compound shares functional similarities with established tubulin inhibitors but differs in structure and mechanism profiling:

Compound Core Structure Mechanism Selectivity for Cancer Cells Identification Method
This compound Indenopyrazole Tubulin polymerization inhibition High MorphoBase/ChemProteoBase
Colchicine Tropolone alkaloid Tubulin depolymerization Moderate (toxicity issues) Biochemical assays
Paclitaxel Taxane diterpenoid Tubulin stabilization High Cell-based screening

Key Findings :

  • Structural Novelty: this compound’s indenopyrazole scaffold offers a synthetically accessible alternative to natural-product-derived inhibitors like colchicine and paclitaxel .
  • Discovery Approach : this compound was identified via proteomic profiling (MorphoBase/ChemProteoBase), enabling rapid mechanistic classification compared to traditional screening .

Research Implications and Limitations

This compound’s unique profile positions it as a promising candidate for anticancer drug development. However, limitations include:

  • Limited In Vivo Data: Current studies focus on in vitro models; pharmacokinetic and toxicity profiles in animal models remain unexplored .
  • Narrow Structural Scope: Only indenopyrazole derivatives have been systematically tested; hybrid scaffolds combining this compound’s motifs with other pharmacophores may enhance efficacy.

Preparation Methods

Cyclocondensation for Indenopyrazole Core Formation

The indenopyrazole moiety is typically synthesized via cyclocondensation reactions between 1,3-diketones or α,β-unsaturated ketones and hydrazine derivatives. For example, Rostom et al. demonstrated that refluxing 1-indanone derivatives with hydrazine hydrate in ethanol under acidic conditions yields 1,4-dihydroindeno[1,2-c]pyrazoles with >80% efficiency. A representative protocol involves:

  • Substrate Preparation : 1-Indanone is treated with acetic anhydride to form α,β-unsaturated ketones.

  • Cyclocondensation : The ketone reacts with hydrazine hydrate in ethanol at 80°C for 6–8 hours, facilitated by catalytic p-toluenesulfonic acid (p-TsOH).

  • Crystallization : The crude product is recrystallized from absolute ethanol to achieve >95% purity.

This method’s success hinges on solvent choice (ethanol vs. butanol) and acid catalysis, which accelerate imine formation and subsequent cyclization.

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

The 6-methoxy substituent is introduced through nucleophilic aromatic substitution (NAS) on a pre-formed bromoindene intermediate. VulcanChem’s patented method employs the following steps:

  • Bromination : The indene framework is brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

  • Methoxylation : The bromo intermediate reacts with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours, achieving 70–75% conversion.

  • Purification : Column chromatography on silica gel (hexane:ethyl acetate, 4:1) isolates the methoxy product with ≥98% purity.

Notably, competing reactions at the 5-position are minimized by steric hindrance from the fused pyrazole ring.

Esterification and Final Assembly

The methyl benzoate group is incorporated via a two-step esterification and coupling sequence:

  • Benzoic Acid Activation : 3-Aminobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.

  • Esterification : The acid chloride reacts with methanol in the presence of triethylamine, yielding methyl 3-aminobenzoate with 85–90% yield.

  • Coupling : A Buchwald-Hartwig amination couples the methoxy-indenopyrazole with methyl 3-aminobenzoate using palladium(II) acetate as a catalyst and Xantphos as a ligand.

Optimization of Reaction Conditions

Solvent and Base Effects on Cyclocondensation

Recent studies highlight the switchable outcomes of indenopyrazole synthesis depending on solvent and base selection. For instance, using cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 80°C favors lawsone derivatives, while ethanol (EtOH) with the same base predominantly yields indenopyrazolones. This divergence is attributed to solvent polarity’s influence on transition-state stabilization during cyclization.

Table 1: Solvent and Base Impact on Indenopyrazole Yield

SolventBaseTemperature (°C)ProductYield (%)
MeCNCs₂CO₃80Lawsone90
EtOHCs₂CO₃80Indenopyrazolone83
DMFK₂CO₃100Indenopyrazole78

Data adapted from Li et al. (2023) and CedFoundation protocols.

Catalytic Systems for Coupling Reactions

The final amination step benefits from palladium-based catalysts. VulcanChem’s optimized protocol uses Pd(OAc)₂/Xantphos in toluene at 110°C, achieving 92% coupling efficiency. Alternative systems, such as nickel-catalyzed aminations, show promise but require higher temperatures (150°C) and exhibit lower yields (65–70%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Pyrazole-H), 3.95 (s, 3H, OCH₃).

    • ¹³C NMR : 168.2 ppm (C=O), 154.1 ppm (OCH₃).

  • Mass Spectrometry : ESI-MS m/z 336.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₇N₃O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms ≥99% purity, with a retention time of 6.8 minutes .

Q & A

Advanced Research Question

  • Dose-Response Curves : Use enzyme inhibition assays (e.g., α-glucosidase) with IC50_{50} calculations across triplicate runs. Include positive controls (e.g., acarbose) and validate via statistical methods (ANOVA) .
  • Cell-Based Assays : Employ glucose uptake models in adipocytes or hepatocytes, ensuring consistency in cell passage numbers and culture conditions .
  • Data Normalization : Express activity relative to vehicle controls and account for batch-to-batch variability .

How can conflicting bioactivity data for this compound across studies be systematically resolved?

Advanced Research Question

  • Meta-Analysis Framework : Aggregate data from independent studies (e.g., IC50_{50} values, cell lines) and apply heterogeneity tests (e.g., I2^2 statistic) to identify outliers .
  • Experimental Replication : Redesign assays using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables like solvent effects or incubation times .
  • Mechanistic Profiling : Compare this compound’s binding affinity across tubulin isoforms via molecular docking studies to explain differential activity .

What strategies are effective for conducting a literature review on this compound’s mechanisms of action?

Basic Research Question

  • Database Selection : Use PubMed, Web of Science, and SciFinder with keywords like “this compound AND tubulin polymerization” or “indeno[1,2-c]pyrazole derivatives” .

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  • Citation Tracking : Follow references from Minegishi et al. (2015) to map prior work on structural analogs .

  • Gap Analysis : Identify understudied areas (e.g., in vivo pharmacokinetics) using systematic review tools like PRISMA .

How should discrepancies between in vitro and in vivo efficacy data for this compound be addressed?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Compare with in vitro metabolic stability assays (e.g., microsomal incubation) .
  • Dosing Regimen Optimization : Adjust administration routes (oral vs. intraperitoneal) and use pharmacodynamic markers (e.g., blood glucose levels) to correlate exposure and effect .
  • Toxicological Screening : Assess off-target effects via proteome-wide affinity assays to rule out confounding interactions .

What computational approaches validate this compound’s binding to tubulin?

Basic Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β-tubulin’s colchicine-binding site. Validate with crystallographic data from PubChem .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2Å) and energy profiles (MM-PBSA calculations) .

How can researchers design experiments to elucidate this compound’s off-target effects in complex biological systems?

Advanced Research Question

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with this compound-functionalized probes to capture interacting proteins .
  • CRISPR Screening : Conduct genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
  • Network Pharmacology : Integrate STRING or KEGG pathways to map multi-target interactions and predict systemic effects .

What criteria ensure rigorous assessment of this compound’s purity and stability in long-term studies?

Basic Research Question

  • Forced Degradation Studies : Expose this compound to heat, light, and humidity; monitor degradation via HPLC-MS .
  • Storage Protocols : Recommend lyophilized storage at -80°C with desiccants, validated by stability-indicating assays over 6–12 months .

How can predictive modeling improve the design of this compound analogs with enhanced bioactivity?

Advanced Research Question

  • QSAR Modeling : Use MOE or RDKit to correlate substituent modifications (e.g., methoxy group position) with tubulin inhibition .
  • Fragment-Based Design : Screen fragment libraries against this compound’s core structure to identify synergistic pharmacophores .
  • ADMET Prediction : Apply SwissADME or ProTox-II to prioritize analogs with favorable pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.